molecular formula C12H12N2S3 B14529341 5-[(2E)-2-(Methylimino)propylidene]-4-phenyl-1,2,4-dithiazolidine-3-thione CAS No. 62398-88-3

5-[(2E)-2-(Methylimino)propylidene]-4-phenyl-1,2,4-dithiazolidine-3-thione

Cat. No.: B14529341
CAS No.: 62398-88-3
M. Wt: 280.4 g/mol
InChI Key: WBBOISUPUZJNFN-UHFFFAOYSA-N
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Description

5-[(2E)-2-(Methylimino)propylidene]-4-phenyl-1,2,4-dithiazolidine-3-thione is a chemical compound with the molecular formula C12H12N2S3. It is characterized by its unique structure, which includes a dithiazolidine ring and a thione group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-(Methylimino)propylidene]-4-phenyl-1,2,4-dithiazolidine-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a thioamide with an aldehyde or ketone in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-2-(Methylimino)propylidene]-4-phenyl-1,2,4-dithiazolidine-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2E)-2-(Methylimino)propylidene]-4-phenyl-1,2,4-dithiazolidine-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2E)-2-(Methylimino)propylidene]-4-phenyl-1,2,4-dithiazolidine-3-thione involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,2,4-dithiazolidine-3-thione: Lacks the methylimino group.

    5-[(2E)-2-(Methylimino)propylidene]-1,2,4-dithiazolidine-3-thione: Lacks the phenyl group.

Uniqueness

5-[(2E)-2-(Methylimino)propylidene]-4-phenyl-1,2,4-dithiazolidine-3-thione is unique due to its combination of a dithiazolidine ring, a thione group, and a phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

62398-88-3

Molecular Formula

C12H12N2S3

Molecular Weight

280.4 g/mol

IUPAC Name

5-(2-methyliminopropylidene)-4-phenyl-1,2,4-dithiazolidine-3-thione

InChI

InChI=1S/C12H12N2S3/c1-9(13-2)8-11-14(12(15)17-16-11)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

WBBOISUPUZJNFN-UHFFFAOYSA-N

Canonical SMILES

CC(=NC)C=C1N(C(=S)SS1)C2=CC=CC=C2

Origin of Product

United States

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